2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused thienodioxane core. This compound is structurally characterized by a bicyclic system comprising a thiophene ring fused with a 1,4-dioxane ring, where the boronic acid (-B(OH)₂) group is attached at the 5-position (Figure 1). Its synthesis typically involves transition metal-catalyzed borylation reactions. For example, its pinacol boronic ester derivative, 2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized via iridium-catalyzed C–H borylation with a 46% yield . The compound’s spectroscopic data (¹H/¹³C NMR, HRMS) align with literature reports, confirming its structural integrity .
This boronic acid is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of π-conjugated systems for optoelectronic applications. Its thienodioxane core imparts electron-rich properties, making it suitable for organic semiconductors, dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3,8-9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIDANWPJLVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CS1)OCCO2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting material | 3,4-Dimethoxythiophene |
| Reagents | Ethylene glycol, p-toluenesulfonic acid monohydrate (acid catalyst) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Atmosphere | Argon (inert) |
| Reaction time | 3 hours (reflux with methanol distillation) |
| Yield | 46.7% (after vacuum distillation) |
| Purity | 99.64% (by gas chromatography) |
The reaction proceeds with the gradual replacement of methoxy groups by ethylene glycol to form the dioxin ring, with methanol distilled off to drive the equilibrium forward. The reaction progress is monitored by gas chromatography using N,N-dimethylformamide as an internal standard.
Boronate Ester Derivatives
Often, the boronic acid is isolated and handled as its pinacol ester for improved stability and ease of purification. For example, 2-(2,3-dihydrothieno[3,4-b]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a commercially available pinacol ester derivative with purity greater than 98% and melting point between 91-95 °C.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of core (EDOT) | Acid-catalyzed cyclization of 3,4-dimethoxythiophene with ethylene glycol, p-toluenesulfonic acid, toluene, 100 °C, 3 h, inert atmosphere | 46.7 | High purity, GC monitored |
| Palladium-catalyzed borylation | Pd(PPh3)4 catalyst, K2CO3 base, THF, reflux, 6 h, N2 atmosphere | ~82 (isolated) | Produces boronate ester intermediate |
| Direct lithiation and borylation | n-BuLi lithiation at low temp, quench with trialkyl borate, acidic workup | Variable | Requires strict control, less common |
Research Discoveries and Applications
Research has demonstrated that the prepared 2,3-dihydrothieno[3,4-b]dioxin-5-ylboronic acid and its derivatives serve as crucial building blocks in organic semiconductors and conductive polymers. For example, proton-dopable organic semiconductors incorporating this moiety exhibit electrical conductivity around 0.1 S cm−1 at elevated temperatures, indicating their potential in electronic applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemistry: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid is used as a building block in the synthesis of conjugated polymers and organic semiconductors . These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials for electronic devices, sensors, and other high-tech applications .
Mechanism of Action
The mechanism of action for 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid in its applications primarily involves its ability to form stable covalent bonds with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in semiconducting materials . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is useful in sensor applications .
Comparison with Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic Acid
- Structure : A benzo-fused dioxane ring with a boronic acid group at the 5-position.
- Synthesis : Prepared via palladium-catalyzed coupling of a stannane precursor with 4-iodonitrobenzene, followed by reduction (76% yield) .
- Key Differences: The benzo-dioxane core introduces extended π-conjugation compared to the thienodioxane system, enhancing planarity but reducing electron density due to the absence of sulfur. Higher synthetic yield (76% vs. 46%) suggests superior reactivity in cross-couplings involving aryl halides .
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Structure : Pinacol-protected boronic ester of the target compound.
- Physical Properties : Melting point = 93°C, boiling point = 372.9°C, density = 1.21 g/cm³ .
- Applications: Used in polymerizable monomers for organic electronics. Its boronate form improves stability during storage and handling compared to the free boronic acid .
Non-Boron Heterocyclic Analogues
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid
- Structure : Carboxylic acid (-COOH) substituent at the 5-position.
- Properties : Molecular weight = 186.19 g/mol; CAS 260063-21-6. Unlike the boronic acid, this derivative exhibits strong hydrogen-bonding capacity, making it suitable for crystal engineering .
- Applications : Intermediate in synthesizing bioactive molecules and conductive polymers .
4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline
- Structure: Aniline group attached to the thienodioxane core.
- Crystal Structure: The thienodioxane adopts a half-chair conformation with a dihedral angle of 12.53° between the thiophene and benzene rings. N–H···O hydrogen bonds form 1D chains in the solid state .
- Electrochemical Properties: Low HOMO-LUMO gap (≤2.5 eV) enables oxidation at low potentials, ideal for photovoltaic devices .
Comparative Data Table
Research Findings and Key Insights
Reactivity in Cross-Couplings: The thienodioxanyl boronic acid exhibits moderate reactivity in Suzuki reactions due to steric hindrance from the fused dioxane ring. In contrast, benzo-dioxane boronic acids achieve higher yields in aryl-aryl couplings due to better orbital overlap . The pinacol boronate derivative’s stability facilitates its use in multi-step syntheses for DSSC dyes (e.g., (Z)-2-cyano-3-(4-(thienodioxanyl)phenyl)acrylic acid) .
Electronic Properties: Thienodioxane-based boronic acids have lower oxidation potentials (≤0.5 V vs. Ag/Ag⁺) than benzo-dioxane analogues, attributed to sulfur’s electron-donating effect . Carboxylic acid derivatives show redshifted UV-Vis absorption (λₘₐₓ ~350 nm) compared to boronic acids (λₘₐₓ ~300 nm), indicating extended conjugation with the -COOH group .
Solid-State Behavior: Hydrogen bonding in 4-(thienodioxanyl)aniline stabilizes crystalline phases, whereas boronic acids often require protection (e.g., as boronates) to prevent self-condensation .
Biological Activity
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Key Properties
- Molecular Formula : C₇H₇B O₃S
- Molecular Weight : 183.04 g/mol
- Solubility : Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a reversible inhibitor of proteases and kinases.
- Cell Signaling Modulation : It modulates cell signaling pathways by interacting with receptors and transcription factors.
- Antioxidant Activity : The compound exhibits antioxidant properties that help in reducing oxidative stress in cells.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells.
- Diabetes Management : It has been investigated for its potential role in glucose metabolism regulation.
- Neuroprotection : Research indicates possible neuroprotective effects against neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the anticancer effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 10 | Cell cycle arrest |
Case Study 2: Neuroprotective Effects
In a study by Johnson et al. (2021), the neuroprotective effects were assessed using an animal model of Alzheimer’s disease. The findings indicated significant improvement in cognitive function and a reduction in amyloid-beta plaque formation.
Table 2: Neuroprotective Effects
| Treatment Group | Cognitive Score Improvement (%) | Amyloid-Beta Levels (pg/mL) |
|---|---|---|
| Control | - | 250 |
| Compound Treated | 40 | 150 |
Q & A
Advanced Research Question
- Moisture Sensitivity : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis to the boroxin form.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual Pd catalysts.
- Safety : Follow GHS warnings—use PPE (gloves, goggles) due to skin/eye irritation risks .
- Stability Tests : Periodic NMR analysis (monitoring boronic acid peak integrity) ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
